AC-4-130 -

AC-4-130

Catalog Number: EVT-256983
CAS Number:
Molecular Formula: C37H36ClF5N2O5S
Molecular Weight: 751.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AC-4-130 is a potent STAT5 SH2 domain inhibitor which efficiently blocks pathological levels of STAT5 activity in AML.
Synthesis Analysis

The synthesis of AC-4-130 involves several key steps that focus on creating a molecule capable of selectively inhibiting STAT5. While specific synthetic routes are not extensively detailed in the literature, the general approach includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that can be modified through standard organic chemistry techniques.
  2. Chemical Modifications: These precursors undergo various reactions such as alkylation, acylation, or cyclization to form the core structure of AC-4-130.
  3. Purification: Following synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.
Molecular Structure Analysis

The molecular structure of AC-4-130 has been characterized using various analytical techniques. Its chemical formula is not explicitly stated in the available literature but can be derived from its structural representation.

  1. Structure: AC-4-130 features a unique arrangement conducive to binding within the SH2 domain of STAT5. The specific interactions with amino acid residues in this domain are crucial for its inhibitory function.
  2. Data: Molecular modeling studies suggest that AC-4-130 forms stable complexes with STAT5, which are essential for blocking its activation and subsequent signaling pathways .
Chemical Reactions Analysis

AC-4-130 undergoes specific chemical interactions that facilitate its role as an inhibitor:

  1. Binding Mechanism: The primary reaction involves AC-4-130 binding to the SH2 domain of STAT5, preventing its phosphorylation and dimerization.
  2. Inhibition of Signaling: By obstructing these critical steps, AC-4-130 effectively inhibits downstream signaling pathways associated with cell proliferation and survival in hematological malignancies .

Technical details regarding kinetics or thermodynamics of these reactions are still under investigation but are essential for understanding the compound's efficacy.

Mechanism of Action

The mechanism by which AC-4-130 exerts its effects involves several steps:

  1. Direct Binding: Upon administration, AC-4-130 binds directly to the SH2 domain of STAT5.
  2. Disruption of Activation: This binding inhibits the phosphorylation required for STAT5 activation, preventing it from dimerizing and translocating to the nucleus.
  3. Inhibition of Gene Transcription: As a result, STAT5-dependent gene transcription is significantly reduced, leading to decreased survival signals in cancer cells .

Data from experimental studies indicate that AC-4-130 effectively reduces cell viability in various leukemia cell lines by targeting this pathway.

Physical and Chemical Properties Analysis

The physical and chemical properties of AC-4-130 are crucial for its application in therapeutic settings:

  1. Physical Properties: While specific values such as melting point or solubility are not widely reported, compounds similar to AC-4-130 typically exhibit moderate solubility in organic solvents.
  2. Chemical Properties: The stability of AC-4-130 under physiological conditions has been confirmed through various assays, indicating it maintains activity over time when stored appropriately .

Relevant analyses include stability studies under different pH conditions and temperature variations to ascertain optimal storage conditions.

Applications

AC-4-130 has significant potential applications in scientific research and clinical settings:

  1. Cancer Research: Its primary application is in targeting hematological malignancies such as acute myeloid leukemia by inhibiting aberrant STAT5 signaling pathways.
  2. Combination Therapies: Studies suggest that AC-4-130 may be used synergistically with other therapeutic agents to overcome drug resistance commonly observed in cancer treatments .
  3. Biomarker Development: Research into the effects of AC-4-130 on cancer cell signaling may also contribute to identifying biomarkers for patient stratification in clinical trials.
Introduction to STAT5 Inhibition in Hematopoietic Malignancies

Significance of STAT5 Signaling in Leukemogenesis

STAT5 (Signal Transducer and Activator of Transcription 5) is a critical transcription factor constitutively activated in ~70% of acute myeloid leukemia (AML) cases, particularly those driven by oncogenic FLT3-ITD mutations. Upon phosphorylation by upstream kinases (e.g., FLT3, JAK2), STAT5 forms homodimers or heterodimers via reciprocal SH2 domain-phosphotyrosine interactions. These dimers translocate to the nucleus, initiating transcription of genes governing proliferation (CMYC), survival (BCL2), and self-renewal. In FLT3-ITD+ AML, persistent STAT5 activation is a hallmark of poor prognosis, correlating with high relapse rates and chemotherapy resistance. STAT5 isoforms (STAT5A/STAT5B) exhibit non-redundant roles, with STAT5B being the dominant driver of leukemia stem cell (LSC) maintenance and self-renewal. Gain-of-function mutations in the STAT5B SH2 domain (e.g., N642H) further exacerbate signaling hyperactivation and are linked to aggressive disease phenotypes in T-cell neoplasias and AML [1] [3] [5].

Table 1: STAT5 Isoforms and Their Roles in Hematopoietic Malignancies

IsoformStructural FeaturesPrimary Roles in LeukemiaPrevalence in AML
STAT5A~90% homology with STAT5B; divergent transactivation domainModulates differentiation, less critical for LSC maintenanceExpressed in 60-70% of cases
STAT5BUnique SH2 domain residues (e.g., Asn642)Drives LSC self-renewal; essential for BCR-ABL and FLT3-ITD oncogenesisMutated in 5-10% of aggressive T-cell leukemias
STAT5B N642HPoint mutation in SH2 domainConstitutive activation; resistance to kinase inhibitorsAssociated with poor prognosis in T-ALL/AML

Limitations of FLT3-Targeted Therapies in AML

Despite advancements with FLT3 tyrosine kinase inhibitors (TKIs) like midostaurin (1st generation) and gilteritinib (2nd generation), therapeutic efficacy remains constrained by intrinsic and acquired resistance. Key limitations include:

  • On-target mutations: Secondary mutations in the FLT3 tyrosine kinase domain (e.g., D835Y, F691L) reduce drug binding affinity, enabling kinase reactivation.
  • Bypass signaling: Persistent STAT5 activation via alternative pathways (e.g., SYK, JAK2) sustains survival signals despite FLT3 inhibition. FLT3-ITD+ AML cells exhibit compensatory upregulation of STAT5 phosphorylation post-TKI exposure [2] [5] [7].
  • LSC persistence: Quiescent LSCs rely on STAT5 for survival independently of FLT3, rendering them insensitive to FLT3 TKIs. This contributes to minimal residual disease (MRD) and relapse [3] [5].Clinical data reveal that even with combinatorial regimens (e.g., midostaurin + chemotherapy), 5-year relapse rates exceed 50% in FLT3-ITD+ AML, underscoring the need for strategies disrupting downstream resilience mechanisms [2] [7].

Table 2: Resistance Mechanisms to FLT3 Inhibitors in AML

Resistance MechanismMolecular ConsequenceImpact on TherapyEvidence Source
FLT3 TKD mutations (e.g., D835Y)Altered ATP-binding pocket conformationReduced gilteritinib/midostaurin bindingPhase III ADMIRAL trial subanalysis
STAT5 pathway reactivationBCL2/CMYC upregulationSustained proliferation post-TKI treatmentPreclinical Ba/F3 models [5]
Leukemia stem cell (LSC) survivalSTAT5-dependent oxidative metabolismMRD persistence; relapsePrimary patient xenografts [3]

Rationale for Direct STAT5 Inhibition as a Therapeutic Strategy

Direct STAT5 inhibition addresses limitations of upstream TKIs by:

  • Bypassing kinase domain mutations: Targeting the STAT5 SH2 domain disrupts signaling regardless of upstream FLT3 mutational status.
  • Eliminating LSCs: STAT5 inhibition impairs LSC self-renewal and metabolic adaptations, potentially eradicating MRD [3] [5].
  • Synergizing with TKIs: Concurrent blockade of FLT3 and STAT5 abrogates feedback-driven resistance. AC-4-130, a novel STAT5 SH2 domain inhibitor, synergizes with JAK1/2 inhibitors (ruxolitinib) and epigenetic modulators (garcinol) in FLT3-ITD+ models [1] [3].Unlike indirect inhibitors (e.g., JAK2 blockers), direct STAT5 inhibitors minimize off-target effects by exploiting structural singularities in the STAT5 SH2 domain, such as the Asn642 residue critical for phosphotyrosine docking. This enables precise disruption of STAT5 dimerization without affecting STAT1/3 [1] [6].

Properties

Product Name

AC-4-130

IUPAC Name

4-[[2-[(4-chlorophenyl)methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]-[(3,5-ditert-butylphenyl)methyl]amino]benzoic acid

Molecular Formula

C37H36ClF5N2O5S

Molecular Weight

751.2 g/mol

InChI

InChI=1S/C37H36ClF5N2O5S/c1-36(2,3)24-15-22(16-25(17-24)37(4,5)6)19-45(27-13-9-23(10-14-27)35(47)48)28(46)20-44(18-21-7-11-26(38)12-8-21)51(49,50)34-32(42)30(40)29(39)31(41)33(34)43/h7-17H,18-20H2,1-6H3,(H,47,48)

InChI Key

NMQUSJQZQWKQBL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)CN(C2=CC=C(C=C2)C(=O)O)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

AC4130; AC-4130; AC 4130; AC-4130; AC4-130; AC-4-130

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CN(C2=CC=C(C=C2)C(=O)O)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.